molecular formula C30H42O12 B593484 Taxachitriene B CAS No. 167906-75-4

Taxachitriene B

Cat. No.: B593484
CAS No.: 167906-75-4
M. Wt: 594.654
InChI Key: HTILKAOQIFDEET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taxachitriene B is a natural product found in Taxus chinensis with data available.

Scientific Research Applications

  • Identification and Structural Elucidation : Taxachitriene B was first identified as a new bicyclic taxane diterpenoid from Taxus chinensis. Its structure was elucidated based on spectroscopic data, and it was proposed as a biogenetic precursor for taxanes (Fang et al., 1995).

  • Isolation from Different Taxus Species : Another study isolated two bicyclic taxanes and two abeotaxanes from Taxus chinensis var. mairei, further indicating the diversity of taxane compounds across different yew species (Shi et al., 1998).

  • Novel Diterpenoids Discovery : Research on the needles of the Chinese yew, Taxus chinensis var. mairei, led to the discovery of three novel bicyclic 3,8-secotaxane diterpenoids, among them this compound. This highlights the potential for new compound discovery in this plant species (Shi, Oritani, Sugiyama, Kiyota, 1998).

  • Taxanes in Cancer Treatment : While not directly about this compound, several studies discuss the role of taxanes in cancer treatment, particularly in chemotherapy for breast cancer, emphasizing the importance of the broader family of compounds to which this compound belongs (Robert et al., 2011).

  • Modification and Drug Resistance : A study on BRCA1 and its role in taxane-induced apoptotic cell signaling reflects on the broader context of taxane resistance and its implications for cancer treatment, potentially relevant to compounds like this compound (Sung & Giannakakou, 2014).

  • Impact on Treatment Patterns : The impact of taxane chemotherapy, a group that includes compounds like this compound, on treatment patterns for breast cancer provides insight into the clinical relevance of these compounds (Giordano et al., 2006).

Properties

IUPAC Name

[2,3,5,7-tetraacetyloxy-10-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-1(14),3,8-trienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O12/c1-14-24(38-16(3)32)11-22-23(37)10-21(13-31)26(40-18(5)34)12-25(39-17(4)33)15(2)28(41-19(6)35)29(42-20(7)36)27(14)30(22,8)9/h10,22-26,29,31,37H,11-13H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTILKAOQIFDEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)O)CO)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.